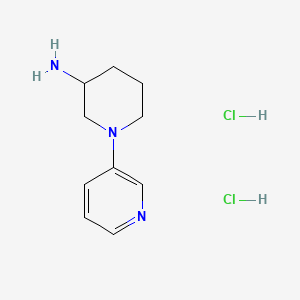

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C10H17Cl2N3 |

|---|---|

Molecular Weight |

250.17 g/mol |

IUPAC Name |

1-pyridin-3-ylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-3-2-6-13(8-9)10-4-1-5-12-7-10;;/h1,4-5,7,9H,2-3,6,8,11H2;2*1H |

InChI Key |

TZPYBWILWKSNIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CN=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation and Resolution of 3-Aminopyridine Derivatives

A prominent method involves the hydrogenation of N-acetyl-3-aminopyridine or its salts using palladium catalysts supported on carbon or other solids (calcium carbonate, titania, zirconia). This process reduces the pyridine ring to a piperidine ring, forming racemic N-acetyl-3-aminopiperidine acetate salt, which is then hydrolyzed to racemic 3-aminopiperidine dihydrochloride. The reaction conditions typically include hydrogen gas and palladium on carbon as the catalyst.

The racemic mixture is resolved using dibenzoyl tartaric acid to form diastereomeric salts, which can be recrystallized to increase enantiomeric purity. An acid exchange with hydrochloric acid in isopropyl alcohol/water further enhances chiral purity, reducing the number of recrystallization steps and improving yield.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrogenation | N-acetyl-3-aminopyridine, H2, Pd/C | rac-N-acetyl-3-aminopiperidine acetate salt | Catalyst on carbon or other supports |

| Hydrolysis | Acidic hydrolysis, ethanol azeotropic drying | rac-3-aminopiperidine dihydrochloride | Removal of acetyl group |

| Resolution | Dibenzoyl tartaric acid salt formation | Diastereomeric salt | Enhances enantiomeric purity |

| Acid exchange | HCl in isopropyl alcohol/water | (R)- or (S)-3-aminopiperidine dihydrochloride | Improves chiral purity |

This method achieves enantiomeric excess greater than 98% and is scalable for pharmaceutical use.

Lithium Aluminum Hydride Reduction of 3-Aminopiperidin-2-one Hydrochloride

Another method synthesizes (R)-3-aminopiperidine dihydrochloride via the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran (THF). The process involves:

- Mixing 1.5 to 2.0 equivalents of lithium aluminum hydride with (R)-3-aminopiperidin-2-one hydrochloride in THF at 10–45°C.

- Heating the mixture at 45–70°C to complete reduction.

- Acidifying with hydrochloric acid to form the dihydrochloride salt.

- Isolation by filtration.

The precursor (R)-3-aminopiperidin-2-one hydrochloride is itself prepared from 2,5-diaminopentanoate dihydrochloride via sodium methoxide-mediated cyclization and subsequent acidification.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Cyclization | 2,5-diaminopentanoate dihydrochloride, NaOMe, methanol, -10 to 0°C | (R)-3-aminopiperidin-2-one | Intermediate |

| Acidification | HCl in methanol/MTBE, 0–20°C | (R)-3-aminopiperidin-2-one hydrochloride | |

| Reduction | LiAlH4 in THF, 10–70°C | (R)-3-aminopiperidine | |

| Salt formation | HCl addition | (R)-3-aminopiperidine dihydrochloride | Isolated by filtration |

This method is suitable for kilogram-scale synthesis with high yield and enantiomeric purity, and it supports the synthesis of chiral piperidine derivatives for pharmaceutical applications.

Organometallic and Cyclization Strategies for Piperidine Ring Formation

Advanced synthetic methodologies employ organometallic chemistry and cyclization strategies to construct substituted piperidines, which can be further functionalized to yield 1-(Pyridin-3-yl)piperidin-3-amine derivatives.

- Radical rearrangements of aziridines using tri-n-butyltin hydride and AIBN generate piperidine rings via 5-exo-trig cyclization.

- Palladium-catalyzed allylic amination followed by Michael addition allows the assembly of 5-methylenepiperidines, which can be converted to piperidines through further functional group transformations.

- Sulfinimine intermediates and Sharpless asymmetric dihydroxylation reactions enable enantioselective synthesis of piperidine derivatives with controlled stereochemistry.

These methods provide access to diverse piperidine scaffolds with potential for pyridinyl substitution at the 1-position through subsequent coupling reactions.

| Method | Key Reagents | Mechanism | Application |

|---|---|---|---|

| Radical rearrangement | Aziridines, Bu3SnH, AIBN | Radical cyclization | Piperidine ring formation |

| Pd-catalyzed allylic amination | Bromo-acetal, benzylamine, Pd catalyst | Allylic substitution + Michael addition | Substituted piperidines |

| Sulfinimine route | Sulfinyl derivatives, LiHMDS, Et2AlCN | Asymmetric addition and cyclization | Chiral piperidines synthesis |

| Sharpless AD | 1,6-Heptadiene, OsO4, chiral ligands | Asymmetric dihydroxylation | Enantiopure piperidines |

These methods, while more complex, offer stereochemical control and structural diversity essential for advanced pharmaceutical compound development.

Comparative Analysis of Preparation Methods

| Aspect | Hydrogenation & Resolution (Method 2.1) | LiAlH4 Reduction (Method 2.2) | Organometallic Cyclization (Method 2.3) |

|---|---|---|---|

| Scale | Industrial, kilogram-scale | Industrial, kilogram-scale | Research scale, complex synthesis |

| Enantiomeric Purity | >98% after resolution and acid exchange | High, controlled by precursor chirality | High, via asymmetric synthesis |

| Catalyst | Pd/C | None (reducing agent LiAlH4) | Pd catalyst, radical initiators |

| Complexity | Moderate | Moderate | High |

| Yield | High | High | Variable |

| Application | Pharmaceutical intermediates | Pharmaceutical intermediates | Specialized piperidine derivatives |

Summary and Recommendations

The preparation of this compound predominantly relies on:

- Hydrogenation of N-acetyl-3-aminopyridine followed by resolution and acid exchange to obtain enantiomerically pure 3-aminopiperidine dihydrochloride, which can be further functionalized.

- Reduction of chiral 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride to yield the desired amine salt with high purity.

- Advanced organometallic cyclization methods for stereoselective synthesis of piperidine rings, offering routes to structurally diverse analogs.

For industrial and pharmaceutical applications, the hydrogenation and LiAlH4 reduction methods are preferred due to scalability, reproducibility, and high enantiomeric purity. Organometallic approaches are more suited for research and development of novel analogs.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and pyridine ring in 1-(pyridin-3-yl)piperidin-3-amine dihydrochloride exhibit distinct oxidation behavior:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amine Oxidation | KMnO₄, acidic aqueous solution | N-Oxide derivative | 45–60% | |

| Pyridine Oxidation | H₂O₂, acetic acid | Pyridine N-oxide | 70–85% |

-

Key Insight : Oxidation of the pyridine ring occurs preferentially under mild conditions due to its electron-deficient nature, while amine oxidation requires stronger oxidants like KMnO₄ .

Reduction Reactions

Hydrogenation of the pyridine ring is a critical pathway for generating piperidine derivatives:

-

Note : The dihydrochloride salt’s solubility in methanol enhances hydrogenation efficiency, enabling high enantiomeric purity for pharmaceutical applications .

Substitution Reactions

The amine group participates in nucleophilic substitution reactions, forming derivatives:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | N-Acetylated derivative | 90% | |

| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂ | N-Tosylpiperidine analog | 75% |

-

Mechanistic Insight : The protonated amine in the dihydrochloride form reduces nucleophilicity, necessitating deprotonation with bases like Et₃N for efficient substitution .

Cyclization Reactions

The compound undergoes cyclization to form polycyclic frameworks under specific conditions:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Intramolecular Cyclization | POCl₃, 80°C | Pyrido[3,4-b]piperidine | 55% | |

| Cross-Coupling | Pd(OAc)₂, K₂CO₃, DMF | Bipiperidine-linked heterocycles | 40–60% |

-

Application : These reactions are pivotal for synthesizing bioactive analogs in antitubercular and neuroprotective drug discovery .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation-deprotonation:

| Reaction Type | Conditions | Observations | pKa | References |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O | Free base precipitation | 8.2 (amine) | |

| Salt Formation | HCl gas, EtOH | Dihydrochloride reformation | – |

-

Practical Note : The free base is sparingly soluble in water, necessitating salt forms for biological assays .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its pyridin-3-yl substitution:

| Compound | Reaction with KMnO₄ (Oxidation) | Hydrogenation Efficiency |

|---|---|---|

| 1-(Pyridin-2-yl)piperidin-3-amine | Slower amine oxidation | Lower ee (85%) |

| 1-(Pyridin-4-yl)piperidin-3-amine | Faster pyridine oxidation | Moderate ee (90%) |

Scientific Research Applications

Scientific Research Applications of 1-(Pyridin-3-yl)piperidin-3-amine Dihydrochloride

This compound is a compound of interest in medicinal chemistry and pharmacology, with applications spanning neurological disorders, anticancer research, neuroprotection, and antimicrobial properties. The compound's chemical formula is C₁₃H₁₈Cl₂N₂.

Pharmacological Studies

This compound has been studied as a potential pharmacological agent, particularly for treating neurological disorders. Research suggests it may act as a selective antagonist for certain receptors, offering benefits for conditions like anxiety and depression.

Case Study: Neuropharmacology

A study in the Journal of Medicinal Chemistry explored the effects of the compound on serotonin receptors, with results showing significant binding affinity, suggesting a potential role in modulating serotonergic pathways.

Anticancer Research

Recent studies highlight the compound's effectiveness against various cancer cell lines, with its mechanism of action involving the inhibition of tumor growth through apoptosis induction.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer types.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection

Research from Neuroscience Letters indicated that the compound reduced oxidative stress markers and improved cognitive function in animal models subjected to neurotoxic insults.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Pyridin-3-ylmethyl)piperidin-3-amine exhibit antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, demonstrating potent antibacterial activity.

Piperidine Derivatives as Histamine Receptor Ligands

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Heterocyclic Substitution

The compound’s activity and properties are influenced by:

- Position of the amine group : Substitution at the 3- vs. 4-position on the piperidine ring.

- Heterocyclic moiety : Pyridine vs. pyrimidine substitutions.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Pyrimidine substitution : The pyrimidin-4-yl analog () introduces an additional nitrogen atom, enhancing electronegativity and possibly improving solubility or receptor affinity .

Biological Activity

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, comprising a piperidine ring and a pyridine moiety, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological properties.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 264.19 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives within this chemical class have shown cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Assays :

- A study demonstrated that related piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, exhibiting better cytotoxicity than the reference drug bleomycin .

- Another investigation highlighted that specific derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .

- Mechanism of Action :

Antimicrobial Activity

The compound's antimicrobial potential has also been explored, particularly its efficacy against various bacterial strains.

Research Findings

- A review of pyridine compounds indicated that those containing additional heterocycles demonstrated enhanced antimicrobial properties .

- Specific derivatives were tested for their activity against respiratory syncytial virus (RSV) and showed promising results in vitro, indicating potential as antiviral agents .

Neuropharmacological Activity

This compound and its analogs have been investigated for their effects on the central nervous system (CNS).

Neuropharmacological Studies

-

Cholinesterase Inhibition :

- Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy .

- The introduction of piperidine moieties was found to enhance brain penetration and improve pharmacokinetic profiles in animal models .

- Cognitive Enhancements :

Data Summary

Q & A

How can researchers optimize the synthesis of 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride when physicochemical data (e.g., solubility, melting point) is unavailable?

Level: Basic

Methodological Answer:

When key physicochemical data (e.g., solubility, melting point) is unavailable (as noted in ), researchers should adopt iterative experimental approaches:

- Solubility Testing: Use incremental solvent screening (polar vs. non-polar) under controlled temperatures. Monitor dissolution via NMR or HPLC.

- Thermal Analysis: Employ differential scanning calorimetry (DSC) to estimate melting points and decomposition thresholds.

- Literature Analogues: Compare with structurally similar compounds (e.g., piperidine derivatives in or 16) to infer properties.

Documentation of observed data is critical for future reproducibility .

What computational strategies can accelerate reaction design for derivatives of this compound?

Level: Advanced

Methodological Answer:

The ICReDD framework () recommends integrating quantum chemical calculations and machine learning:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates for piperidine-pyridine coupling reactions.

- High-Throughput Screening: Apply automated workflows (e.g., CRN analysis) to prioritize reaction conditions.

- Feedback Loops: Validate computational predictions with small-scale experiments, then refine models using empirical data. This approach reduces trial-and-error inefficiencies .

How should researchers address discrepancies in synthetic yields reported for similar piperidine-pyridine compounds?

Level: Advanced

Methodological Answer:

Contradictions in yield data (e.g., vs. 21) require systematic analysis:

- Reaction Monitoring: Use inline spectroscopy (FTIR, Raman) to track intermediate formation and side reactions.

- Kinetic Profiling: Compare temperature-dependent rate constants to identify optimal conditions.

- Impurity Analysis: Employ LC-MS or GC-MS to detect byproducts affecting yield. Cross-reference findings with reactor design principles ( , RDF2050112) .

What safety protocols are critical when handling this compound in aqueous environments?

Level: Basic

Methodological Answer:

Safety data ( ) emphasizes:

- Ventilation: Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors.

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal.

- PPE: Wear nitrile gloves and goggles to avoid skin/eye contact, as recommended in SDS guidelines.

- Waste Segregation: Separate halogenated waste for professional disposal () .

How can researchers characterize the molecular interactions of this compound in biological systems?

Level: Advanced

Methodological Answer:

- Spectroscopic Techniques: Use H/C NMR () to confirm protonation states and hydrogen bonding.

- Docking Studies: Model interactions with biological targets (e.g., receptors) using molecular dynamics simulations ( ).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities for structure-activity relationship (SAR) analysis. Cross-validate with in vitro assays .

What experimental design considerations are essential for scaling up piperidine-based reactions?

Level: Advanced

Methodological Answer:

Referencing reactor design principles ( , RDF2050112):

- Mixing Efficiency: Optimize impeller speed and baffle design to ensure homogeneity in biphasic systems.

- Heat Transfer: Use jacketed reactors to manage exothermic reactions, especially with HCl byproducts.

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., pH probes) to maintain critical quality attributes (CQAs) .

How can researchers mitigate instability of this compound under ambient storage?

Level: Basic

Methodological Answer:

- Lyophilization: Convert to stable lyophilized powder if hygroscopicity is observed ().

- Inert Atmosphere Storage: Use argon-purged vials to prevent oxidation.

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to determine shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.